

An In-depth Technical Guide to (6-Chloropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Chloropyridin-2-yl)methanamine

Cat. No.: B1142981

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridin-2-yl)methanamine, a key pyridine derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a primary amine, make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of **(6-Chloropyridin-2-yl)methanamine**, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in medicinal chemistry.

Chemical Identity and Synonyms

(6-Chloropyridin-2-yl)methanamine is a substituted pyridine with a chloromethyl group at the 2-position and a chlorine atom at the 6-position of the pyridine ring.

- CAS Number: 188637-75-4[\[1\]](#)
- IUPAC Name: **(6-chloropyridin-2-yl)methanamine**[\[2\]](#)
- Molecular Formula: C₆H₇ClN₂[\[2\]](#)
- Synonyms:

- 2-(Aminomethyl)-6-chloropyridine[1]
- 1-(6-Chloropyridin-2-yl)methanamine[1]
- (6-Chloro-2-pyridinyl)methanamine[1]
- C-(6-Chloro-pyridin-2-yl)-methylamine[1]
- 2-Pyridinemethanamine, 6-chloro-[1]

Physicochemical Properties

A summary of the key physicochemical properties of **(6-Chloropyridin-2-yl)methanamine** is presented in the table below. This data is crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Molecular Weight	142.59 g/mol	[2]
Appearance	Off-white to light yellow crystalline solid	[3]
Boiling Point	231.6 ± 25.0 °C at 760 mmHg	[4]
Melting Point	116-120 °C	[5]
pKa (predicted)	8.0 - 8.5 (for the primary amine)	[2]
Solubility	Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. The hydrochloride salt has significantly higher aqueous solubility.	[2][3]
Polar Surface Area	38.9 Å ²	[1]
LogP (predicted)	1.2	[3]

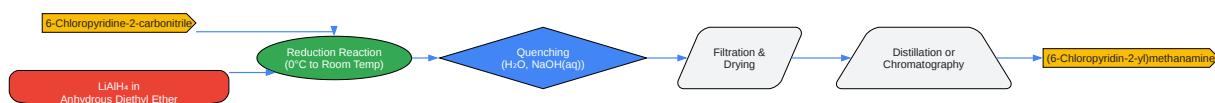
Synthesis and Experimental Protocols

The synthesis of **(6-Chloropyridin-2-yl)methanamine** can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding nitrile, 6-chloropyridine-2-carbonitrile. Below is a detailed experimental protocol for this transformation.

Synthesis of **(6-Chloropyridin-2-yl)methanamine** via Reduction of **6-Chloropyridine-2-carbonitrile**

This protocol describes the reduction of 6-chloropyridine-2-carbonitrile to **(6-Chloropyridin-2-yl)methanamine** using a suitable reducing agent such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.

Materials:


- 6-Chloropyridine-2-carbonitrile
- Lithium aluminum hydride (LiAlH_4) or Hydrogen gas (H_2) with a suitable catalyst (e.g., Raney Nickel or Palladium on carbon)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous sodium sulfate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Experimental Procedure (using LiAlH_4):

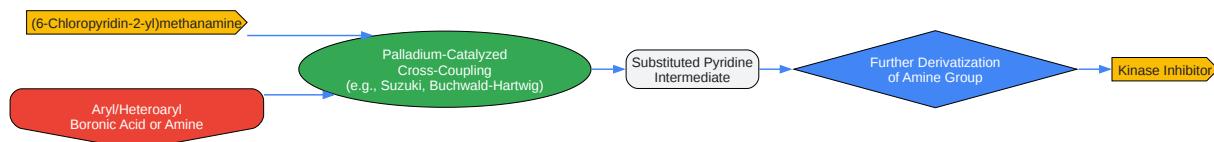
- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

- **Addition of Starting Material:** A solution of 6-chloropyridine-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is done at 0 °C with vigorous stirring.
- **Work-up:** The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. The crude **(6-Chloropyridin-2-yl)methanamine** can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow of **(6-Chloropyridin-2-yl)methanamine**

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(6-Chloropyridin-2-yl)methanamine**.


Applications in Drug Development

(6-Chloropyridin-2-yl)methanamine is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The primary amine can be readily derivatized, and the chlorine atom can participate in various cross-coupling reactions.

Role in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site of the kinase. **(6-Chloropyridin-2-yl)methanamine** serves as a key starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and other diseases. The chlorine atom at the 6-position can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse substituents and explore the structure-activity relationship (SAR).

DOT Diagram: General Scheme for Kinase Inhibitor Synthesis

[Click to download full resolution via product page](#)

Caption: General synthetic route to kinase inhibitors.

Biological Activities

Derivatives of **(6-Chloropyridin-2-yl)methanamine** have been investigated for a range of biological activities. The chloropyridine moiety is a known pharmacophore that can contribute to interactions with various biological targets. Research has indicated that compounds derived from this scaffold may exhibit antimicrobial and antifungal properties.^{[4][6]} The specific biological activity is highly dependent on the nature of the substituents introduced onto the pyridine ring and the methanamine group.

Conclusion

(6-Chloropyridin-2-yl)methanamine is a fundamentally important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for drug discovery programs, particularly in the development of novel kinase inhibitors. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration _ Chemicalbook [chemicalbook.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-氯-3-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (6-Chloropyridin-2-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142981#6-chloropyridin-2-yl-methanamine-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com